molecular formula C17H26ClN3OS B2764367 N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1217029-52-1

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2764367
CAS No.: 1217029-52-1
M. Wt: 355.93
InChI Key: YMRSREUXJXHQLJ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H26ClN3OS and its molecular weight is 355.93. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and Dopamine Receptor Activity

One study explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, investigating their potential as antipsychotic agents. These compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed promising antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotic drugs. This suggests a novel pathway for antipsychotic drug development that could potentially offer fewer side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been conducted to understand the metabolic pathways involved in the biotransformation of these compounds. Such studies are crucial for assessing the toxicological profile of herbicides and improving safety standards for agricultural practices. This research might indirectly relate to the chemical structure of interest through the study of similar functional groups and metabolic pathways (Coleman et al., 2000).

Synthesis and Biological Activity

Another area of research focuses on the synthesis of novel compounds for potential therapeutic applications. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives highlights the interest in developing new molecules with potential biological activities. These efforts are crucial for expanding the library of compounds available for pharmacological screening and finding new treatments for various diseases (Yu et al., 2014).

Local Anesthetic Potential

The synthesis of hydrochloride salts of 5-diethylamino-acetamido-2-arylimino-3-aryl-4-thiazolidones as potential local anesthetic agents demonstrates the ongoing research into safer and more effective local anesthetics. This research is indicative of the broader scope of chemical investigations aiming to improve medical treatments and patient care (Bhargava & Chaurasia, 1969).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS.ClH/c1-6-19(7-2)10-11-20(14(5)21)17-18-16-13(4)12(3)8-9-15(16)22-17;/h8-9H,6-7,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRSREUXJXHQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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